molecular formula C12H15NO4 B1624302 ethyl 6-methoxy-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate CAS No. 68281-50-5

ethyl 6-methoxy-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate

Cat. No. B1624302
CAS RN: 68281-50-5
M. Wt: 237.25 g/mol
InChI Key: MSUMZAJAXGNAJK-UHFFFAOYSA-N
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Description

Ethyl 6-methoxy-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate is a chemical compound that has been studied extensively for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. This compound has a unique structure that makes it an interesting target for research, and it has shown promising results in several studies.

Future Directions

Given the limited information available on ethyl 6-methoxy-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate, future research could focus on its synthesis, properties, and potential applications. The study of similar benzoxazine compounds may provide insights into potential directions .

properties

IUPAC Name

ethyl 6-methoxy-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c1-3-16-12(14)11-7-13-9-6-8(15-2)4-5-10(9)17-11/h4-6,11,13H,3,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSUMZAJAXGNAJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CNC2=C(O1)C=CC(=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70445767
Record name AG-G-61722
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70445767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 6-methoxy-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate

CAS RN

68281-50-5
Record name AG-G-61722
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70445767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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ethyl 6-methoxy-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate
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ethyl 6-methoxy-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate
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ethyl 6-methoxy-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate
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ethyl 6-methoxy-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate
Reactant of Route 5
ethyl 6-methoxy-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate
Reactant of Route 6
ethyl 6-methoxy-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate

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